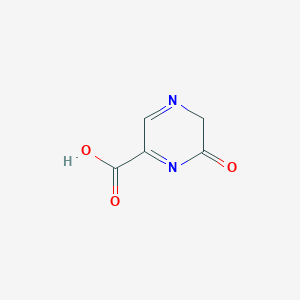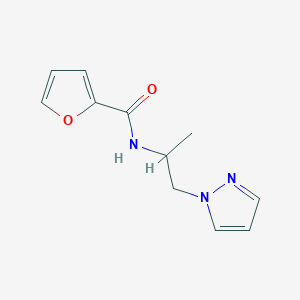
(R)-3-Amino-1-ethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-1-ethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring, which is a five-membered lactam, and an amino group attached to the third carbon. The presence of the chiral center at the third carbon makes it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate amino acid derivative. For instance, starting from ®-3-Amino-1-ethylbutanoic acid, cyclization can be induced under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-1-ethylpyrrolidin-2-one may involve the use of catalytic hydrogenation or enzymatic resolution to ensure the desired stereochemistry. The choice of method depends on the scale of production and the required purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Amino-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which ®-3-Amino-1-ethylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidinone ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Amino-1-ethylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
3-Amino-1-methylpyrrolidin-2-one: A similar compound with a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological properties.
3-Amino-1-ethylpyrrolidine: Lacks the carbonyl group, leading to different chemical and biological behavior.
Uniqueness: ®-3-Amino-1-ethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both an amino group and a carbonyl group within a five-membered ring. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3R)-3-amino-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-8-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
LTRSWULNHPZNJM-RXMQYKEDSA-N |
Isomerische SMILES |
CCN1CC[C@H](C1=O)N |
Kanonische SMILES |
CCN1CCC(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

